![molecular formula C20H18N6Na2O9S B7802563 Latamoxef sodium](/img/structure/B7802563.png)
Latamoxef sodium
説明
Latamoxef sodium is a useful research compound. Its molecular formula is C20H18N6Na2O9S and its molecular weight is 564.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Latamoxef sodium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Latamoxef sodium including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Clinical Efficacy in Severe Bacterial Infections
Latamoxef sodium has demonstrated significant effectiveness in the treatment of severe bacterial infections. A study by Zu-b (2012) found that its use resulted in a higher effective rate and bacterial clearance compared to ceftriaxone in patients with severe lung infections.
Use in Thoracic Surgery
Latamoxef Sodium has been evaluated for its efficacy and safety in treating lung infections in patients undergoing thoracic surgery. Zhao Xiao-long (2010) reported a high efficiency and bacterial clearance rate, with minimal adverse reactions, making it a viable option for such cases. (Zhao Xiao-long, 2010)
Therapeutic Drug Monitoring in Neonates
In the context of neonatal sepsis, therapeutic drug monitoring (TDM) of latamoxef is crucial due to large inter-individual variability in treatment response. A study by Qian Dong et al. (2018) developed and validated a simple HPLC method for determining latamoxef in plasma, highlighting its importance in optimizing therapy in neonates. (Qian Dong et al., 2018)
Effectiveness in AECOPD and Infection
Xu Liyun (2012) observed that latamoxef sodium shows significant effectiveness in treating Acute Exacerbation of Chronic Obstructive Pulmonary Disease (AECOPD) with minimal side effects, suggesting its wider application in clinical settings. (Xu Liyun, 2012)
Pharmacokinetics in Neonates and Infants
H. Qi et al. (2019) conducted a study to understand the pharmacokinetics of latamoxef in neonates and young infants. They proposed a dosing regimen based on the analysis, considering body weight and postnatal age as significant factors. (H. Qi et al., 2019)
Synthesis and Characterization
Gou Xiaojun (2010) and Lulu He et al. (2019) have contributed to the understanding of latamoxef sodium through synthesis of its components and characterization of its impurities, respectively. These studies add to the knowledge of its chemical properties and potential impurities during manufacturing. (Gou Xiaojun, 2010); (Lulu He et al., 2019)
Compatibility Studies
Studies by YU Jian-nong (2007) and Tang Gan-yi (2007) focus on the stability and compatibility of latamoxef sodium when combined with other substances like xylitol and ornidazole, crucial for its safe administration. (YU Jian-nong, 2007); (Tang Gan-yi, 2007)
特性
IUPAC Name |
disodium;7-[[2-carboxylato-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O9S.2Na/c1-25-19(22-23-24-25)36-8-10-7-35-18-20(34-2,17(33)26(18)13(10)16(31)32)21-14(28)12(15(29)30)9-3-5-11(27)6-4-9;;/h3-6,12,18,27H,7-8H2,1-2H3,(H,21,28)(H,29,30)(H,31,32);;/q;2*+1/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIXGZQULWMCLU-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)[O-])OC)OC2)C(=O)[O-].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6Na2O9S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Latamoxef sodium | |
CAS RN |
64953-12-4 | |
Record name | Disodium 7-[[carboxylato(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.335 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。